ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
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Overview
Description
Ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate is a chemical compound with the molecular formula C14H14F3N3O4 and a molecular weight of 345.28 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a hydrazone linkage. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate involves several steps. One common synthetic route includes the reaction of ethyl acetoacetate with 3-(trifluoromethyl)phenylhydrazine under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
Ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydrazone linkage can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate can be compared with similar compounds such as:
Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate: This compound has a similar structure but with a different position of the trifluoromethyl group on the phenyl ring.
Ethyl N-[(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate: This compound has dimethyl groups instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
This compound stands out due to its trifluoromethyl group, which imparts unique electronic and steric effects, making it valuable in various research applications.
Properties
Molecular Formula |
C14H14F3N3O4 |
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Molecular Weight |
345.27 g/mol |
IUPAC Name |
ethyl N-[(Z)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-5-9(7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)/b11-8-,20-19? |
InChI Key |
RKIKHRPTRHWBJV-XJGAGPIDSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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